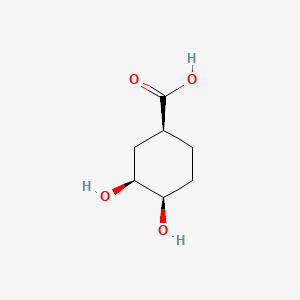
cis-3,4-Dihydroxycyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3,4-Dihydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C7H12O4 It is a cyclohexane derivative with hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,4-Dihydroxycyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of the corresponding aromatic or cyclohexene derivatives in the presence of catalysts such as platinum or Raney nickel . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
cis-3,4-Dihydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
cis-3,4-Dihydroxycyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3,4-Dihydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
cis-4-Hydroxycyclohexanecarboxylic acid: Similar structure but with only one hydroxyl group.
cis-3,4-Dimethylcyclohexanecarboxylic acid: Similar structure but with methyl groups instead of hydroxyl groups.
cis-3,4-Dihydroxybenzoic acid: Similar functional groups but with a benzene ring instead of a cyclohexane ring.
Uniqueness
cis-3,4-Dihydroxycyclohexanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a cyclohexane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
31540-11-1 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(1S,3S,4R)-3,4-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6,8-9H,1-3H2,(H,10,11)/t4-,5+,6-/m0/s1 |
InChI Key |
PTPROPUVXIZJPL-JKUQZMGJSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C[C@H]1C(=O)O)O)O |
Canonical SMILES |
C1CC(C(CC1C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















